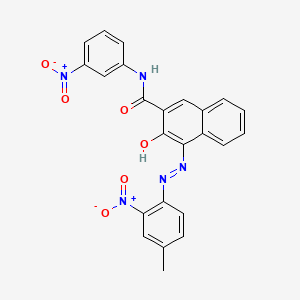
DEEP RED
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DEEP RED typically involves a multi-step process. The key steps include:
Diazotization: The starting material, 4-methyl-2-nitroaniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
DEEP RED undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or H2 with a palladium catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学研究应用
Clinical Applications
Vision Improvement through Deep Red Light
Recent studies have demonstrated that exposure to this compound light, specifically at a wavelength of 670 nm, can significantly improve visual acuity in individuals experiencing naturally declining eyesight. A notable study conducted by researchers at University College London found that just three minutes of exposure to this wavelength once a week resulted in an average improvement of 17% in color vision among participants aged 28 to 72 . The mechanism behind this improvement is linked to the stimulation of mitochondria in retinal cells, which enhances ATP production—essential for cellular energy .
Therapeutic Potential in Medicine
This compound light has also been explored for its therapeutic potential in various medical applications. The wavelengths between 670-690 nm are utilized in laser diodes for biomedical purposes, including tissue healing and pain relief. These wavelengths are particularly effective due to their ability to penetrate biological tissues and stimulate cellular processes .
Agricultural Applications
Enhancement of Plant Growth
This compound light plays a crucial role in plant growth and development. Research indicates that specific wavelengths can enhance photosynthesis and promote flowering in various plant species. For instance, this compound light is often used in controlled environment agriculture to optimize growth conditions and improve crop yields . The application of this compound light can lead to better biomass accumulation and increased fruit quality, making it an essential tool for modern agricultural practices.
Material Science Applications
Photoluminescent Materials
This compound compounds are increasingly used in the development of photoluminescent materials, particularly in the synthesis of polymers with mechanoresponsive properties. Recent research highlighted the use of copper arylamide complexes to create polymers that exhibit reversible changes in photoluminescence intensity when subjected to mechanical stress. These materials show promise for applications in sensors and imaging technologies due to their dynamic photonic responses .
Nanocrystals for Display Technologies
The development of deep-red-emitting nanocrystals has significant implications for display technologies. Quantum dots (QDs) that emit this compound light can be engineered for use in high-quality displays and lighting solutions. Their broad emission bandwidth and long fluorescence lifetimes make them suitable candidates for applications requiring high color purity and stability .
Case Study: Vision Improvement Study
- Objective : To assess the impact of this compound light on color vision.
- Methodology : Participants were exposed to 670 nm this compound light for three minutes weekly.
- Results : Significant improvements were observed, with some participants experiencing up to a 20% increase in color contrast sensitivity lasting up to one week post-exposure.
Case Study: Agricultural Enhancement
- Objective : To evaluate the effects of this compound light on plant growth.
- Methodology : Controlled experiments were conducted using varying light conditions, including this compound wavelengths.
- Results : Enhanced biomass accumulation and improved fruit quality were noted, demonstrating the efficacy of this compound light in agricultural settings.
作用机制
The mechanism of action of DEEP RED involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and electrostatic interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzymatic activity, alter cell signaling pathways, and affect gene expression .
相似化合物的比较
Similar Compounds
- 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-2-naphthalenecarboxamide
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
Uniqueness
Compared to similar compounds, DEEP RED stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This compound exhibits distinct absorption spectra, making it valuable in applications requiring specific color properties. Additionally, its unique structure allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry .
属性
CAS 编号 |
3564-22-5 |
|---|---|
分子式 |
C24H17N5O6 |
分子量 |
471.4 g/mol |
IUPAC 名称 |
3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O6/c1-14-9-10-20(21(11-14)29(34)35)26-27-22-18-8-3-2-5-15(18)12-19(23(22)30)24(31)25-16-6-4-7-17(13-16)28(32)33/h2-13,30H,1H3,(H,25,31) |
InChI 键 |
MCSXGCZMEPXKIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Key on ui other cas no. |
3564-22-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















